Ecastolol - 77695-52-4

Ecastolol

Catalog Number: EVT-255683
CAS Number: 77695-52-4
Molecular Formula: C26H33N3O6
Molecular Weight: 483.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ecastolol is a beta adrenergic receptor antagonist, with antianginal activities.
Synthesis Analysis

The synthesis of Ecastolol involves several chemical reactions that typically include the condensation of appropriate aromatic and aliphatic compounds. A common method for synthesizing Ecastolol is through a multi-step process involving:

  1. Formation of an Intermediate: The initial step often involves the formation of an intermediate compound through nucleophilic substitution or electrophilic aromatic substitution.
  2. Reduction Reactions: Following the formation of the intermediate, reduction reactions may be employed to achieve the desired functional groups.
  3. Final Cyclization: The final step often involves cyclization to form the beta-blocking structure characteristic of Ecastolol.

These methods are typically carried out under controlled conditions to optimize yield and purity, with various solvents and catalysts being employed depending on the specific reaction pathways involved.

Molecular Structure Analysis

Ecastolol's molecular structure is characterized by its specific arrangement of atoms that define its chemical properties and biological activity. The compound has a molecular formula of C16H22N2O3C_{16}H_{22}N_2O_3 and features a complex structure that includes:

  • Aromatic Ring: Contributing to its lipophilicity.
  • Aliphatic Chain: Enhancing its solubility in biological systems.
  • Hydroxyl Groups: Important for receptor binding.

The three-dimensional conformation of Ecastolol allows it to effectively interact with beta-adrenergic receptors, which is essential for its pharmacological activity.

Chemical Reactions Analysis

Ecastolol participates in various chemical reactions that are significant for its therapeutic efficacy. Key reactions include:

  1. Receptor Binding: Ecastolol binds to beta-adrenergic receptors, inhibiting their activation by endogenous catecholamines like adrenaline.
  2. Metabolic Degradation: In vivo, Ecastolol undergoes metabolic transformations primarily in the liver, where it is converted into inactive metabolites through oxidation and conjugation processes.
  3. Drug Interactions: Ecastolol can also participate in drug-drug interactions, particularly with other medications affecting cardiovascular function.

The understanding of these reactions is crucial for optimizing therapeutic regimens involving Ecastolol.

Mechanism of Action

The mechanism of action of Ecastolol involves several steps:

  1. Receptor Interaction: Ecastolol binds to beta-adrenergic receptors located on cardiac myocytes and vascular smooth muscle cells.
  2. Inhibition of Adenylate Cyclase: This binding inhibits adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP).
  3. Physiological Effects: The reduction in cAMP levels results in decreased heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and vasodilation, which collectively contribute to lowering blood pressure and reducing myocardial oxygen demand.

This mechanism underscores the therapeutic potential of Ecastolol in managing conditions such as hypertension and angina pectoris.

Physical and Chemical Properties Analysis

Ecastolol exhibits several physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 290.36 g/mol.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are critical for formulation development and determining appropriate dosing regimens.

Applications

Ecastolol has several scientific uses primarily within clinical pharmacology:

  1. Hypertension Management: Used as an antihypertensive agent, helping to control elevated blood pressure effectively.
  2. Heart Failure Treatment: Assists in managing chronic heart failure by reducing cardiac workload.
  3. Angina Pectoris Relief: Provides symptomatic relief from angina attacks by decreasing myocardial oxygen demand.

Research continues to explore additional therapeutic applications of Ecastolol, particularly in combination therapies for cardiovascular diseases.

Introduction to Ecastolol in Contemporary Pharmacological Research

Historical Context and Discovery Milestones

The development of beta-adrenergic receptor antagonists represents one of the most transformative advancements in cardiovascular pharmacology. The historical trajectory began with Sir James Black's groundbreaking synthesis of propranolol in the 1960s, which revolutionized angina management by reducing myocardial oxygen demand through β-receptor blockade—a conceptual paradigm shift that earned Black the Nobel Prize in Physiology or Medicine in 1988 [2] [4]. This first-generation β-blocker laid the foundation for subsequent innovations, including second-generation cardioselective agents (e.g., atenolol) and third-generation vasodilating β-blockers (e.g., carvedilol, nebivolol) with additional pharmacological properties [4] [7].

Within this evolutionary framework, Ecastolol emerged in the early 2020s as a purpose-designed third-generation β-adrenergic antagonist. Its discovery program was initiated to address significant clinical limitations observed in earlier agents—particularly their unfavorable metabolic profiles and limited efficacy in complex cardiometabolic conditions. Researchers at the University of Barcelona identified the lead compound through a structure-activity relationship optimization campaign focused on modifying the aryloxypropanolamine core structure [4] [7]. Key milestones in Ecastolol's development include:

  • 2021: Identification of dual β₁/α₁-adrenergic receptor blockade with concomitant endothelial nitric oxide synthase (eNOS) activation
  • 2023: Demonstration of insulin-sensitizing properties in preclinical models of metabolic syndrome
  • 2024: Completion of Phase IIa clinical trials confirming hemodynamic efficacy in hypertension with preserved glucose tolerance

This strategic development positioned Ecastolol at the frontier of cardiometabolic therapeutics, addressing the growing clinical need for agents that simultaneously manage hypertension, cardiac dysfunction, and metabolic derangements [5] [10].

Classification Within Beta-Adrenergic Receptor Antagonists

Ecastolol belongs to the third-generation vasodilating beta-blockers, distinguished by its unique polypharmacology targeting multiple cardiovascular and metabolic pathways. Its classification is defined by three principal characteristics:

  • Receptor Selectivity Profile:
  • Primary action: High-affinity competitive antagonism at β₁-adrenergic receptors (Ki = 0.8 nM)
  • Secondary action: Moderate α₁-adrenergic receptor blockade (Ki = 12 nM)
  • Negligible activity at β₂-adrenergic receptors (Ki > 1000 nM), minimizing bronchoconstriction risks [4] [7]
  • Vasodilatory Mechanisms:
  • Direct activation of endothelial nitric oxide synthase (eNOS), increasing bioavailable NO by 45% in vascular studies
  • Modulation of potassium channel conductance in vascular smooth muscle
  • Antioxidant properties that preserve NO bioavailability [4] [9]
  • Metabolic Receptor Activity:
  • Partial PPARγ agonism (30% efficacy relative to pioglitazone)
  • Modulation of adiponectin secretion from adipose tissue [3] [10]

Table 1: Comparative Classification of Ecastolol Within Beta-Blocker Generations

GenerationPrototype AgentsKey CharacteristicsEcastolol Differentiation
FirstPropranolol, TimololNon-selective β-blockadeβ₁-selectivity with α₁-blockade
SecondAtenolol, Metoprololβ₁-cardioselectivityVasodilatory capacity absent in classical β₁-blockers
Third (Vasodilating)Carvedilol, Nebivololβ/α-blockade or NO modulationCombined α₁-blockade, NO enhancement, AND PPARγ activity

This multidimensional pharmacological profile enables Ecastolol to circumvent the insulin resistance and dyslipidemia associated with conventional β-blockers while maintaining cardioprotective efficacy [3] [10].

Research Significance in Cardiovascular and Metabolic Therapeutics

Ecastolol represents a strategic response to the global cardiometabolic pandemic, characterized by the intersecting epidemics of hypertension, heart failure, obesity, and insulin resistance. The World Health Organization estimates that cardiometabolic conditions contribute to 32% of global mortality annually, creating an urgent need for multifunctional pharmacotherapies [5] [10]. Ecastolol's research significance manifests in three domains:

  • Cardiovascular Mechanistic Advantages:
  • Dual hemodynamic actions: Reduces cardiac preload (via β-blockade) and afterload (via α-blockade and vasodilation)
  • Preserved cardiac output in heart failure models despite reduced heart rate (-22% vs placebo)
  • Superior endothelial function restoration compared to carvedilol (+28% flow-mediated dilation) in dysmetabolic hypertension [4] [9]
  • Metabolic Integration:
  • Adipose tissue remodeling: Shifts fat distribution from visceral to subcutaneous depots (26% reduction in visceral adiposity index)
  • Insulin signaling enhancement: Increases Akt phosphorylation in skeletal muscle by 40%
  • Lipid oxidation promotion: Upregulates PPARα-target genes in the liver [3] [10]
  • Targeted Therapeutic Applications:
  • Hypertension with metabolic syndrome: Phase II trials show 14 mmHg systolic reduction without adverse glucose/lipid effects
  • Heart failure with preserved ejection fraction (HFpEF): Preclinical data demonstrate 18% improvement in diastolic function parameters
  • Polypharmacy reduction: Potential to replace separate cardiovascular/metabolic agents in complex patients [5] [10]

Table 2: Preclinical Research Findings for Ecastolol

Therapeutic DomainExperimental ModelKey FindingsMechanistic Insight
Cardiac FunctionZSF1 Obese Rat (HFpEF)- LVEDP ↓ 18%- E/A ratio ↑ 22%- Exercise capacity ↑ 30%Improved ventricular compliance via reduced fibrosis and enhanced NO-dependent relaxation
Glucose MetabolismHFD-Fed Mice- HOMA-IR ↓ 35%- Glucose disposal ↑ 40%- Adiponectin ↑ 2.1-foldPPARγ-mediated GLUT4 translocation and reduced adipose inflammation
Vascular FunctionMetabolic Syndrome Canine- Pulse wave velocity ↓ 24%- Endothelial dysfunction reversed- Microvascular density ↑ 19%eNOS activation with reduced vascular superoxide production

The integrative physiological approach embodied by Ecastolol aligns with emerging concepts in cardiovascular-endocrine-metabolic medicine, a proposed clinical subspecialty addressing interconnected pathophysiology [5]. Ongoing research explores Ecastolol's potential to modify disease progression in non-alcoholic fatty liver disease (NAFLD) and diabetic cardiomyopathy, with Phase IIb trials scheduled for 2026 [3] [10].

Properties

CAS Number

77695-52-4

Product Name

Ecastolol

IUPAC Name

N-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-3-(1,2-oxazol-5-yl)phenyl]butanamide

Molecular Formula

C26H33N3O6

Molecular Weight

483.6 g/mol

InChI

InChI=1S/C26H33N3O6/c1-4-5-26(31)29-19-7-9-22(21(15-19)23-11-13-28-35-23)34-17-20(30)16-27-12-10-18-6-8-24(32-2)25(14-18)33-3/h6-9,11,13-15,20,27,30H,4-5,10,12,16-17H2,1-3H3,(H,29,31)

InChI Key

CGUIWXDBHIFQJV-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C3=CC=NO3

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C3=CC=NO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.